molecular formula C18H16N2O3 B4686772 4-(3-methoxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione

4-(3-methoxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B4686772
M. Wt: 308.3 g/mol
InChI Key: QKDXFGUNFUIKDT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxybenzylidene)-1-(3-methylphenyl)-3,5-pyrazolidinedione is a compound likely of interest in fields such as organic chemistry and material science due to its pyrazolidinedione core, which is a feature common among compounds with significant biological or physical properties.

Synthesis Analysis

The synthesis of compounds closely related to the molecule of interest often involves regiospecific reactions, where the specific arrangement of atoms in the product is critical. For instance, Kumarasinghe et al. (2009) described the synthesis of a complex molecule through regiospecific methods, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through techniques such as X-ray crystallography. Zhu & Qiu (2011) utilized this method for characterizing Schiff bases, which are structurally related to the compound of interest, showcasing the utility of crystallographic analysis in understanding the configuration and conformation of molecules (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Compounds with the pyrazolidinedione core can undergo a variety of chemical reactions, including condensation and reduction, as demonstrated by Becerra et al. (2021) in their study on pyrazole derivatives (Becerra, Rojas, & Castillo, 2021). These reactions are crucial for modifying and synthesizing new compounds with desired properties.

Physical Properties Analysis

The physical properties of such compounds can vary widely but are essential for applications in material science and pharmaceuticals. Techniques such as spectroscopic analysis provide insights into the physical characteristics of these molecules.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from studies like that of Karrouchi et al. (2021), who performed detailed analysis including spectroscopic methods and molecular docking to understand the properties of a pyrazole-3-carbohydrazide derivative (Karrouchi et al., 2021).

properties

IUPAC Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-5-3-7-14(9-12)20-18(22)16(17(21)19-20)11-13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H,19,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDXFGUNFUIKDT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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